Product packaging for 6-Oxabicyclo[3.1.0]hexane-1-methanol(Cat. No.:CAS No. 176300-40-6)

6-Oxabicyclo[3.1.0]hexane-1-methanol

Cat. No.: B574937
CAS No.: 176300-40-6
M. Wt: 114.144
InChI Key: JRKHPRUFBGRXQH-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hexane-1-methanol is a chemical building block of interest in synthetic organic chemistry and medicinal research. It features a rigid, fused bicyclic scaffold that incorporates an ether bridge and a hydroxymethyl functional group. This structure is closely related to 6-Oxabicyclo[3.1.0]hexane (also known as cyclopentane oxide) and other derivatives like Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate . The core oxabicyclic framework serves as a versatile precursor for synthesizing more complex molecules. The presence of the primary alcohol (-CH2OH) group makes it a suitable handle for further chemical transformations, such as oxidation, esterification, or nucleophilic substitution, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. While the specific mechanism of action for this exact compound is not detailed in the public domain, molecules based on the 6-oxabicyclo[3.1.0]hexane structure are often explored in pharmaceutical chemistry for their potential as molecular scaffolds or for their stereoelectronic properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Based on related compounds, this material may be hazardous . Please refer to the specific Safety Data Sheet for detailed hazard, handling, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B574937 6-Oxabicyclo[3.1.0]hexane-1-methanol CAS No. 176300-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-6-3-1-2-5(6)8-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKHPRUFBGRXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669021
Record name (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176300-40-6
Record name (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Oxabicyclo 3.1.0 Hexane 1 Methanol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 6-oxabicyclo[3.1.0]hexane-1-methanol. Chemists employ several key strategies to achieve high levels of stereoselectivity and enantioselectivity, ensuring the desired three-dimensional arrangement of atoms.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these molecules to construct complex chiral targets. For scaffolds related to 6-oxabicyclo[3.1.0]hexane, carbohydrates and their derivatives are common starting points. For instance, synthetic strategies have been developed from starting materials like D-ribono-1,4-lactone and L-gulonic-γ-lactone to create enantiomerically pure carbocyclic cyclopropyl (B3062369) nucleosides. researchgate.net Another approach begins with the commercially available chiral pool substance, D-quinic acid, to form related bicyclic systems. sci-hub.se These methods transfer the stereochemical information from the starting material to the final product, providing an efficient route to specific enantiomers.

Asymmetric Epoxidation Strategies

Asymmetric epoxidation is a cornerstone technique for introducing a chiral epoxide, a key feature of the 6-oxabicyclo[3.1.0]hexane core. The Sharpless asymmetric epoxidation is a frequently cited method, particularly for the epoxidation of allylic alcohols to create a specific enantiomer. google.com The synthesis of (S)-6-Oxabicyclo[3.1.0]hexane-1-methanol, for example, can be achieved through the Sharpless epoxidation of an appropriate allyl alcohol precursor. molaid.com

Another powerful strategy is substrate-directed epoxidation. In one documented synthesis, the treatment of a cyclopentenylmethanol derivative with meta-chloroperbenzoic acid (m-CPBA) resulted exclusively in the α-epoxy derivative. conicet.gov.ar This high stereoselectivity is attributed to the directing effect of the neighboring hydroxyl group, which guides the electrophilic oxidizing agent to one face of the double bond. conicet.gov.ar This principle, known as Hembest's rule, is a reliable method for controlling the stereochemical outcome of the epoxidation. conicet.gov.ar

Epoxidation Method Reagent/Catalyst Substrate Key Outcome Reference
Sharpless EpoxidationTitanium (IV) isopropoxide, DIPTAllylic AlcoholEnantioselective formation of one epoxide enantiomer google.commolaid.com
Directed Epoxidationm-Chloroperbenzoic acid (m-CPBA)Cyclopentenylmethanol derivativeExclusive formation of the α-epoxide due to OH-direction conicet.gov.ar
Organocatalytic EpoxidationDKP, Hantzsch ester, O₂Various alkenesMetal-free epoxidation under aerobic conditions rsc.org

Cyclopropanation Reactions for Bicyclic Scaffolds

The formation of the fused cyclopropane (B1198618) ring is a critical step in constructing the bicyclo[3.1.0]hexane framework. The Simmons-Smith reaction and its variants are widely used for this transformation. This reaction involves an organozinc carbenoid that reacts with an alkene to form the cyclopropane ring. rsc.org The presence of a nearby hydroxyl group can direct the cyclopropanation, leading to high diastereoselectivity. thieme-connect.de For instance, a Simmons-Smith-type cyclopropanation is a key step in synthesizing the 2-oxabicyclo[3.1.0]hexane scaffold from a dihydrofuran precursor. researchgate.net

Modifications to the classic Simmons-Smith reagent, such as using (iodomethyl)zinc(II) trifluoroacetate, can increase reactivity. thieme-connect.de Other methodologies include transition-metal-catalyzed decomposition of diazo compounds and Michael Initiated Ring Closure (MIRC) reactions, which provide powerful and stereoselective routes to chiral cyclopropanes. rsc.org Photochemical methods have also been developed, where the reaction of aryldiazoacetates with allylic alcohols can furnish cyclopropane-fused lactone skeletons in a single, diastereoselective step. nih.gov

Intramolecular Cyclization Reactions

Intramolecular reactions are highly effective for forging the bicyclic structure of 6-oxabicyclo[3.1.0]hexane systems. These reactions often proceed with high stereochemical control due to the conformational constraints of the cyclic transition state. An intramolecular nucleophilic displacement is one such strategy, where a suitably positioned nucleophile attacks an electrophilic center to close the ring, resulting in a defined stereochemistry. electronicsandbooks.com For example, the exo configuration of the 6-oxabicyclo[3.1.0]hexane system can be a direct consequence of an intramolecular displacement that facilitates the cyclization. electronicsandbooks.com In the synthesis of related nitrogen-containing analogues (6-azabicyclo[3.1.0]hexanes), a key step involves an azide (B81097) reduction followed by a concomitant intramolecular displacement of a mesylate to form the bicyclic ring system. wisc.edu Acid-catalyzed intramolecular cyclizations have also been reported as an effective method. rsc.org

Convergent and Divergent Synthetic Pathways

Precursor Design and Functionalization

The design of the precursor molecule is fundamental to the success of the synthetic route. In a convergent synthesis, complex fragments of the target molecule are prepared separately and then joined together in the later stages. For example, a convergent synthesis of nucleoside analogues featuring the 6-oxabicyclo[3.1.0]hexane core involves the preparation of the bicyclic alcohol, which is then coupled with a nucleobase in a Mitsunobu reaction. conicet.gov.ar

Divergent synthesis, on the other hand, involves creating a common intermediate that can be elaborated into a variety of different target molecules. The synthesis of syn- and anti-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexanes serves as an example of creating key precursors that can then be used in further studies or transformations. electronicsandbooks.com

Reaction Sequence Optimization for Yield and Stereochemical Control

The efficient synthesis of this compound and its stereoisomers is critically dependent on the optimization of reaction sequences to maximize yield and exert precise stereochemical control. Research has focused on refining individual synthetic steps, from the formation of the bicyclic core to the functionalization of its substituents. Key strategies involve the careful selection of reagents, solvents, and reaction temperatures to influence the stereochemical outcome and minimize the formation of unwanted byproducts.

A significant challenge in these syntheses is controlling the stereochemistry at multiple chiral centers. For instance, in the synthesis of related 3-oxabicyclo[3.1.0]hexane systems, the reduction of an ester to a primary alcohol was a step that saw considerable improvement through optimization. Initially reported with a 62% yield, the addition of one equivalent of lithium aluminum hydride (LiH) significantly improved the outcome. nih.gov Similarly, the oxidation of an alcohol to an aldehyde within the bicyclic system is sensitive to reaction conditions. The use of Dess-Martin periodinane (DMP) has been effective, but in substrates containing sensitive functional groups like sulfur, this can lead to over-oxidation, compromising the yield. nih.gov

The formation of the epoxide ring, a defining feature of the 6-oxabicyclo[3.1.0]hexane core, is often achieved via epoxidation of a cyclopentene (B43876) precursor. The choice of epoxidizing agent is crucial for stereocontrol. Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used. For example, the epoxidation of (1S, 2S)-2-methyl-3-cyclopentene-1-ol yields (1S, 2S, 3S, 5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-ol, establishing the stereochemistry of the bicyclic system. google.com Subsequent oxidation of the alcohol to a ketone can be achieved using various methods, and the conditions can be fine-tuned to ensure high yield. google.com

Optimization is also crucial in reactions that are prone to side reactions or rearrangement. In the synthesis of carbocyclic nucleoside analogues from a cyclopentadiene (B3395910) derivative, it was found that intermediate isomerization and Diels-Alder dimerization were significant problems at temperatures above 0 °C. thieme-connect.com Consequently, the optimization strategy involved using dilute solutions and maintaining temperatures between -60 °C and 0 °C during the alkylation step to favor the desired product. thieme-connect.com Furthermore, base-sensitive steps require careful modulation; in one methylation reaction, reducing the amount of sodium hydroxide (B78521) from 1.4 equivalents to 1.0 equivalent more than tripled the yield by preventing the formation of byproducts. nih.gov

Table 1: Optimization of Key Reactions in Bicyclo[3.1.0]hexane Synthesis

Reaction Step Initial Condition/Reagent Optimized Condition/Reagent Improvement Noted Reference
Ester Reduction Standard reduction protocols Addition of 1 eq. LiH Improved yield from 62% to higher, unspecified value. nih.gov
Alkylation Reaction at room temperature Dilute solutions, temp. control (-60°C to 0°C) Prevents isomerization and Diels-Alder side products. thieme-connect.com
Methylation 1.4 eq. NaOH 1.0 eq. NaOH More than tripled the reaction yield by minimizing side product formation. nih.gov
Oxidation Dess-Martin Periodinane (DMP) Alternative mild oxidation (e.g., Swern) Avoids over-oxidation of sensitive groups like thioethers. nih.gov
Epoxidation Not specified m-chloroperbenzoic acid (m-CPBA) Achieves stereoselective formation of the oxabicyclo[3.1.0]hexane core. google.comconicet.gov.ar

Synthesis of Specifically Substituted this compound Analogues

The synthesis of specifically substituted analogues of this compound allows for systematic exploration of structure-activity relationships, particularly in the development of therapeutic agents like thromboxane (B8750289) A2 receptor antagonists. lookchem.com These syntheses involve the introduction of diverse functional groups onto the bicyclic scaffold, often retaining the core stereochemistry while varying the side chains.

One major class of analogues involves replacing the ω-octenol side chain of thromboxane A2 with a (phenylsulfonyl)amino function and retaining an α-heptenoic acid side chain. lookchem.com The synthesis of these complex molecules requires multistep sequences where the stereochemical relationship between the two side chains is carefully controlled. For example, stereoisomers where the heptenoic acid and (phenylsulfonyl)amino groups are in a cis or trans relationship have been successfully synthesized using techniques like the Mitsunobu reaction. lookchem.com

Further structural diversity is achieved by modifying the bicyclic core itself. The oxygen atom at the 6-position has been replaced by other heteroatoms or carbon units. For instance, 6-thiabicyclo[3.1.0]hexane analogues have been prepared from a diol intermediate by treatment with thiocyanic acid, followed by mesylation and ring closure with potassium hydroxide. lookchem.com This demonstrates the versatility of the synthetic intermediates in accessing a range of core structures.

The synthesis of nucleoside analogues built on the 6-oxabicyclo[3.1.0]hexane framework represents another important class of substituted derivatives. conicet.gov.arresearchgate.net These syntheses often start from a suitable chiral precursor, such as a protected cyclopentene alcohol, which is first cyclopropanated using a Simmons-Smith-type reaction to form the bicyclic core. researchgate.net The resulting alcohol can then be coupled with various nucleic acid bases (e.g., thymine, adenine) under Mitsunobu or other glycosylation conditions. conicet.gov.ar For example, (±)-cis-6-oxabicyclo[3.1.0]hexan-2-ol has been successfully coupled with N3-benzylthymine. conicet.gov.ar

Other substitutions have been introduced at different positions on the ring to probe biological activity. The synthesis of 2'-substituted analogues has been achieved by starting with optically active epichlorohydrin, which is converted to a lactone intermediate. nih.gov This lactone can be opened and functionalized to introduce groups such as allyloxymethyl, benzyloxymethyl, and hydroxymethyl at the desired position before subsequent elaboration into the final target molecule. nih.gov

Table 2: Examples of Synthesized 6-Oxabicyclo[3.1.0]hexane Analogues

Analogue Type Key Substituents Precursor/Key Reagent Purpose/Application Reference
Thromboxane Receptor Antagonist Heptenoic acid, (Phenylsulfonyl)amino 6-oxabicyclo[3.1.0]hexan-diol derivative Therapeutic agents lookchem.com
Thia-analogue Heptenoic acid, (Phenylsulfonyl)amino 6-thiabicyclo[3.1.0]hexane intermediate Structure-activity relationship studies lookchem.com
Nucleoside Analogue Thymine, Uracil, Adenine (B156593), etc. (±)-cis-6-oxabicyclo[3.1.0]hexan-2-ol Antiviral/Anticancer research conicet.gov.arresearchgate.net
2'-Substituted Analogue Hydroxymethyl, Allyloxymethyl (R)-epichlorohydrin NMDA receptor agonists nih.gov
Methylated Analogue Methyl group at C-2 (1S, 2S)-2-methyl-3-cyclopentene-1-ol Synthetic intermediate google.com

Mechanistic Investigations and Comprehensive Reactivity Profiles of the 6 Oxabicyclo 3.1.0 Hexane 1 Methanol System

Epoxide Ring-Opening Reactions

The reactivity of the 6-oxabicyclo[3.1.0]hexane-1-methanol system is dominated by the opening of the strained epoxide ring. This transformation can be initiated by nucleophiles or acids, and can also be accompanied by skeletal rearrangements, providing access to a diverse range of functionalized cyclopentane (B165970) and other heterocyclic derivatives.

Under neutral or basic conditions, the epoxide ring of the 6-oxabicyclo[3.1.0]hexane system is readily opened by a variety of nucleophiles. These reactions are crucial for introducing diverse functionalities onto the cyclopentane core.

The nucleophilic ring-opening of epoxides in the 6-oxabicyclo[3.1.0]hexane system generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to a concerted ring-opening and inversion of stereochemistry at the site of attack. The regioselectivity of this reaction is primarily dictated by steric hindrance; the nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring. umich.eduuni-regensburg.de

Studies on analogous systems provide significant insight into the stereochemical outcome. For instance, the solvolysis of derivatives of (6-oxabicyclo[3.1.0]hex-3-yl)methyl brosylate, which proceeds through nucleophilic attack by the solvent, yields exclusively exo-substitution products. electronicsandbooks.com This high degree of stereoselectivity is indicative of a controlled attack trajectory.

Further evidence comes from the ring-opening of the analogous 2-(benzyloxymethyl)-6-azabicyclo[3.1.0]hexane system. Treatment with various nucleophiles results in a highly regioselective attack at the C3 position, yielding trans-2-aminocyclopentanecarboxylic acid (ACPC) precursors. wisc.edu This demonstrates that the nucleophile attacks from the face opposite to the existing ring structure, leading to a product with a defined trans stereochemistry. This SN2-like character ensures a high degree of predictability in the synthesis of substituted cyclopentane derivatives.

Table 1: Representative Nucleophilic Ring-Opening Reactions on an Analogous 6-Azabicyclo[3.1.0]hexane System wisc.edu
NucleophileResulting Functional Group at C3Reaction Characteristics
NaN3 / NH4ClAzide (B81097) (-N3)Regioselective attack providing a precursor to an amino group.
KCNCyanide (-CN)Introduces a carbon unit, convertible to a carboxylic acid or amine.
LiC≡CSiMe3Alkynyl (-C≡CSiMe3)Forms a new C-C bond with a versatile alkyne moiety.

The 6-oxabicyclo[3.1.0]hexane system is susceptible to intramolecular ring-opening when a nucleophilic group is suitably positioned within the same molecule. This reactivity is particularly evident in the synthesis of nucleoside analogues where the nucleobase itself can act as the internal nucleophile.

Research has shown that while purine (B94841) derivatives of the 6-oxabicyclo[3.1.0]hexane scaffold are stable, the corresponding pyrimidine (B1678525) analogues are prone to a facile intramolecular epoxide ring-opening. conicet.gov.ar For example, when a N³-benzoylthymine derivative coupled to the bicyclic scaffold is deprotected using methanolic ammonia, the pyrimidine ring's nitrogen atom attacks the adjacent epoxide. conicet.gov.arconicet.gov.ar This intramolecular SN2 reaction occurs even at low temperatures and results in the exclusive formation of a new, rigid tricyclic anhydride (B1165640) structure. conicet.gov.ar This transformation highlights the delicate stability of the epoxide ring and its reactivity towards proximal nucleophiles.

Table 2: Intramolecular Cyclization of a Pyrimidine Derivative conicet.gov.arconicet.gov.ar
Starting Material TypeReaction ConditionProductMechanistic Feature
6-Oxabicyclo[3.1.0]hexane with a pyrimidine moietyBasic (e.g., methanolic ammonia)Tricyclic anhydrideIntramolecular nucleophilic attack of the pyrimidine on the epoxide.

In the presence of an acid catalyst, the mechanism of epoxide ring-opening changes significantly. The reaction becomes more facile, but often less selective, and can be accompanied by skeletal rearrangements.

The acid-catalyzed ring-opening is initiated by the protonation of the epoxide oxygen atom. uni-regensburg.de This step creates a much better leaving group (a hydroxyl group) and renders the epoxide carbons more electrophilic. The subsequent ring-opening can proceed through a pathway with considerable SN1 character.

The transition state involves significant positive charge development on the carbon atoms of the former epoxide ring. This carbocationic character means the reaction does not always follow the strict steric rules of an SN2 reaction. While the nucleophile may still preferentially attack the less substituted carbon, attack at the more substituted carbon can also occur if it can better stabilize the positive charge. The formation of these carbocationic intermediates is a key reason why acid-catalyzed epoxide openings can lead to a mixture of products or trigger subsequent rearrangements. uni-regensburg.de The use of milder acids, such as pyridinium (B92312) p-toluenesulfonate (PPTS), can sometimes provide higher chemoselectivity by minimizing side reactions.

The strained nature of the bicyclo[3.1.0]hexane core, combined with the formation of cationic intermediates, makes the system prone to various ring-expansion and rearrangement reactions. These reactions often involve the cleavage of the cyclopropane (B1198618) ring in addition to the epoxide opening.

Under acidic conditions, the protonated epoxide can open to form a carbocation that induces the rearrangement of the adjacent cyclopropane ring. One documented pathway involves a ring-expansion mechanism where a cyclopropylmethyl cation acts as a key intermediate. uni-regensburg.de This process can lead to the formation of six-membered pyran derivatives, representing a significant skeletal reorganization. uni-regensburg.de

Another fundamental reactivity pattern of the bicyclo[3.1.0]hexane system is the electrocyclic ring-opening of the cyclopropane portion to generate a π-allyl cation. rsc.org This type of rearrangement, often promoted by acid or Lewis acids, can be followed by trapping with a nucleophile to yield a rearranged product, effectively transferring the functionality across the ring system. These rearrangement pathways underscore the synthetic potential of the this compound system as a precursor to more complex cyclic and heterocyclic structures.

Acid-Catalyzed Ring-Opening

Derivatization and Functional Group Interconversions on the this compound Scaffold

The primary alcohol of the this compound system is a key site for a variety of derivatization and functional group interconversion reactions. These transformations are crucial for the synthesis of more complex molecules, particularly in the context of creating nucleoside analogues with constrained conformations. conicet.gov.arnih.gov

One of the most significant derivatizations is the activation of the primary alcohol to facilitate nucleophilic substitution. This is commonly achieved by converting the alcohol into a good leaving group, such as a brosylate ester. For instance, syn- and anti-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexanes can be treated with p-bromobenzenesulfonyl chloride to yield the corresponding brosylates. electronicsandbooks.com These derivatives are instrumental in studying the solvolytic behavior and the participation of the epoxide oxygen in neighboring group participation, which can influence the reaction rates and product distributions. electronicsandbooks.com

The hydroxyl group can also be protected to prevent its interference in subsequent synthetic steps. A common strategy involves the use of silyl (B83357) ethers, such as the tert-butyldiphenylsilyl (TBDPS) group, which can be introduced under standard silylation conditions and later removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov Another approach is the formation of benzyl (B1604629) ethers, which can be cleaved under hydrogenolysis conditions. conicet.gov.ar

The Mitsunobu reaction has proven to be a powerful tool for the direct conversion of the primary alcohol into other functional groups with inversion of configuration. This reaction is particularly useful in the synthesis of carbocyclic nucleoside analogues, where the alcohol can be coupled with various nucleobases. For example, a protected form of this compound has been successfully coupled with 6-chloropurine (B14466) using diethyl azodicarboxylate (DEAD) and triphenylphosphine. conicet.gov.ar This reaction proceeds to form a new carbon-nitrogen bond, a key step in the assembly of the final nucleoside structure.

Further functional group interconversions can be performed on the coupled products. The 6-chloropurine moiety, for instance, can be converted to an adenine (B156593) analogue by treatment with methanolic ammonia. conicet.gov.ar This demonstrates the stability of the 6-oxabicyclo[3.1.0]hexane scaffold under these reaction conditions.

Table 1: Derivatization and Functional Group Interconversions

Starting Material Reagents and Conditions Product Research Focus Citation
syn-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane p-bromobenzenesulfonyl chloride syn-3-(brosyloxymethyl)-6-oxabicyclo[3.1.0]hexane Study of solvolysis and reaction mechanisms electronicsandbooks.com
Protected 6-oxabicyclo[3.1.0]hexan-2-ol Diethyl azodicarboxylate (DEAD), triphenylphosphine, 6-chloropurine, THF Protected (1S,2S,4S,5R)-4-(6-Chloropurin-9-yl)-6-oxa-2-(phenylmethoxy)bicyclo-[3.1.0]hexylmethane Synthesis of carbocyclic nucleoside analogues conicet.gov.ar
Protected 6-chloropurine derivative Methanolic ammonia, 70°C Protected adenosine (B11128) analogue Functional group interconversion in nucleoside synthesis conicet.gov.ar
Protected silyl ether derivative Tetrabutylammonium fluoride (TBAF), THF Deprotected alcohol Silyl ether cleavage nih.gov
Protected benzyl ether derivative Palladium black, formic acid, MeOH Deprotected diol Benzyl ether cleavage via hydrogenolysis conicet.gov.ar

Oxidative and Reductive Transformations

The this compound scaffold can undergo a range of oxidative and reductive transformations, targeting either the primary alcohol or other functional groups present in its derivatives.

Oxidative Transformations

The primary alcohol of the title compound and its derivatives can be readily oxidized to the corresponding aldehyde. A common method employed is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base such as triethylamine. nih.gov This mild oxidation is compatible with the strained bicyclic system and other protecting groups that may be present on the molecule. For example, ((1R,4R,5R)-4-tert-butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexan-1-yl)methanol has been successfully oxidized to the corresponding aldehyde using these conditions. nih.gov

Reductive Transformations

The reduction of carbonyl functionalities attached to the 6-oxabicyclo[3.1.0]hexane core is a key step in the synthesis of the title compound and its analogues. For instance, the parent alcohol, ((1R,4R,5R)-4-tert-butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexan-1-yl)methanol, can be prepared by the reduction of the corresponding methyl ester using diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov This method is effective for the chemoselective reduction of esters to primary alcohols.

Another important reductive transformation is the reduction of lactones. For example, a lactone derivative of the 6-oxabicyclo[3.1.0]hexane system can be reduced to the corresponding diol using sodium borohydride (B1222165) in ethanol. nih.gov This reaction opens the lactone ring to generate two hydroxyl groups.

Table 2: Oxidative and Reductive Transformations

Starting Material Reagents and Conditions Product Transformation Type Citation
((1R,4R,5R)-4-tert-Butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexan-1-yl)methanol Oxalyl chloride, DMSO, triethylamine ((1R,4R,5R)-4-tert-Butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexan-1-yl)carbaldehyde Oxidation of primary alcohol nih.govnih.gov
Methyl 4-(tert-butyldiphenylsilyloxymethyl)-2-oxabicyclo[3.1.0]hexane-1-carboxylate Diisobutylaluminium hydride (DIBAL-H), Toluene, -78°C to rt ((1R,4R,5R)-4-tert-Butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexan-1-yl)methanol Reduction of ester nih.gov
(-)-(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate Sodium borohydride, EtOH, reflux (-)-(1S,5R)-1-(Hydroxymethyl)-3-oxa-bicyclo[3.1.0]hexan-2-one Reduction of ester to alcohol nih.gov

Other Notable Organic Transformations

Beyond standard derivatizations, oxidations, and reductions, the this compound system can participate in other notable transformations, primarily involving the strained epoxide ring.

A significant reaction is the intramolecular ring-opening of the epoxide. In the synthesis of pyrimidine-based carbocyclic nucleosides, the epoxide ring has been observed to be susceptible to nucleophilic attack by the pyrimidine base itself. conicet.gov.ar This intramolecular cyclization leads to the formation of a new heterocyclic ring system, an anhydride, and demonstrates the inherent reactivity of the epoxide in the presence of a suitably positioned internal nucleophile. The stability of the epoxide appears to be dependent on the nature of the attached nucleobase, with purine derivatives showing greater stability than their pyrimidine counterparts under similar conditions. conicet.gov.ar

The bicyclo[3.1.0]hexane framework itself can undergo ring-opening reactions under specific conditions, although these have been studied more extensively on derivatives lacking the epoxide functionality. For instance, bicyclo[3.1.0]hexane systems with activating groups on the cyclopropane ring can be cleaved under acidic or basic methanolysis conditions. nih.gov Acidic conditions tend to yield a 4-methoxycyclohexane product, while basic conditions favor the formation of a 3-methoxymethylcyclopentanone. nih.gov While not performed directly on this compound, these studies provide insight into the potential reactivity of the core carbocyclic structure.

Furthermore, the epoxide ring can be opened by external nucleophiles. For example, the parent 6-oxabicyclo[3.1.0]hexane can be opened with iodide ions, generated from reagents like magnesium iodide, to produce iodo-alcohols with anti-selectivity. thieme-connect.de This type of reaction highlights the electrophilic nature of the epoxide carbons and their susceptibility to attack by soft nucleophiles.

Table 3: Other Notable Organic Transformations

Starting Material Reagents and Conditions Product Transformation Type Citation
Protected pyrimidine nucleoside with 6-oxabicyclo[3.1.0]hexane scaffold Deprotection conditions (e.g., methanolic ammonia) Anhydride product Intramolecular epoxide ring-opening conicet.gov.ar
Activated bicyclo[3.1.0]hexane Acidic methanolysis 4-Methoxycyclohexane derivative Cyclopropane ring-opening nih.gov
Activated bicyclo[3.1.0]hexane Basic methanolysis 3-Methoxymethylcyclopentanone derivative Cyclopropane ring-opening nih.gov
6-Oxabicyclo[3.1.0]hexane Magnesium iodide, Toluene/Ether, -60°C [(2-Iodocyclopentyl)oxy]trimethylsilane Epoxide ring-opening with iodide thieme-connect.de

Strategic Utility in the Synthesis of Biologically Relevant Molecules and Advanced Materials

Precursor for Conformationally Restricted Nucleoside Analogues

A significant application of the 6-oxabicyclo[3.1.0]hexane scaffold, for which 6-Oxabicyclo[3.1.0]hexane-1-methanol is a key synthetic starting point, lies in the creation of conformationally restricted nucleoside analogues. These modified nucleosides are crucial in the development of antiviral and anticancer therapies. biorxiv.org The rigidity of the bicyclic system helps to lock the sugar moiety into a specific pucker, which can enhance binding to target enzymes and improve biological activity. calstate.edu

The 6-oxabicyclo[3.1.0]hexane framework is a key component in the synthesis of both carbocyclic and oxabicyclic nucleoside analogues. researchgate.net In these structures, the traditional furanose sugar is replaced by the bicyclic system, which mimics the sugar's conformation but with significantly reduced flexibility. nih.gov The synthesis of these analogues often involves the coupling of a suitable derivative of this compound with a nucleobase.

The general synthetic strategy involves several key steps:

Activation of the Hydroxyl Group: The primary alcohol of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.

Coupling with Nucleobases: The activated bicyclic precursor is then reacted with a protected nucleobase (e.g., adenine (B156593), guanine, cytosine, thymine, or uracil) under conditions that favor the formation of the desired N-glycosidic bond analogue.

Deprotection: Finally, any protecting groups on the nucleobase and the bicyclic scaffold are removed to yield the target nucleoside analogue.

The rigid 6-oxobicyclo[3.1.0]hexane scaffold has been successfully used to create prototypes of deoxynucleosides that are locked in the North hemisphere of the pseudorotational cycle. For instance, purine (B94841) analogues have been synthesized that are conformationally equivalent to carbocyclic nucleosides built with the bicyclo[3.1.0]hexane template. However, the synthesis of corresponding pyrimidine (B1678525) nucleosides can be challenging due to the instability of the epoxide ring, which may undergo intramolecular ring-opening.

Key Synthetic Intermediates and Products in the Synthesis of Oxabicyclic Nucleosides
Compound TypeKey Structural FeatureSynthetic Role
This compoundBicyclic epoxy alcoholChiral starting material
Activated Bicyclic PrecursorTosylated or mesylated alcoholElectrophile for coupling reaction
Protected NucleobaseNitrogenous base with protecting groupsNucleophile for coupling reaction
Oxabicyclic Nucleoside AnalogueBicyclic scaffold linked to a nucleobaseFinal biologically active compound

The sugar moiety in natural nucleosides is flexible and exists in a dynamic equilibrium between different conformations, primarily the North (C3'-endo) and South (C2'-endo) puckers. This flexibility can be a disadvantage in drug design, as only one conformation is typically responsible for optimal binding to a biological target. The incorporation of a bicyclo[3.1.0]hexane or oxabicyclo[3.1.0]hexane scaffold effectively "locks" the conformation of the sugar mimic into either a North- or South-like geometry. nih.gov

This conformational restriction has profound implications for the biological activity of the resulting nucleoside analogues. nih.gov By designing analogues with a fixed conformation, it is possible to probe the specific conformational requirements of viral or cellular enzymes. nih.gov For example, nucleoside analogues built on a bicyclo[3.1.0]hexane template have been instrumental in understanding the North/South conformational preferences of various enzymes involved in nucleoside metabolism. nih.gov

The rigidity of the 6-oxabicyclo[3.1.0]hexane system allows for the precise orientation of the nucleobase and the phosphate-mimicking groups, which can lead to enhanced enzymatic recognition and improved therapeutic potential. calstate.edu Studies have shown that the conformational behavior of the "sugar" puckering and the orientation of the nucleobase (syn/anti) can significantly influence the antiviral activity of these analogues. nih.gov

Conformational Effects of the Bicyclic Scaffold
ConformationDescriptionInfluence on Biological Activity
North (C3'-endo)Locked conformation mimicking one of the natural sugar puckersCan enhance binding to specific viral polymerases or kinases
South (C2'-endo)Locked conformation mimicking the other primary natural sugar puckerMay be preferred by other enzymes, leading to selective activity
Restricted Glycosidic Bond RotationThe bicyclic scaffold can hinder free rotation around the C-N bondFavors either the syn or anti conformation of the nucleobase, impacting molecular recognition

Role in Pharmaceutical Intermediate Synthesis

Beyond its application in nucleoside analogues, the chiral and rigid nature of this compound makes it a valuable intermediate in the synthesis of other complex pharmaceutical agents. The epoxide and alcohol functionalities provide two reactive sites that can be manipulated stereoselectively to build intricate molecular architectures.

The epoxide ring can be opened by a variety of nucleophiles at either of the two carbon atoms, leading to the formation of new stereocenters. The regioselectivity of this ring-opening can often be controlled by the choice of catalyst and reaction conditions. This reactivity is particularly useful for introducing key functional groups required for the biological activity of a drug molecule. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a handle for further molecular elaboration through esterification or etherification reactions. The combination of these reactive functionalities in a conformationally constrained framework allows for the efficient construction of chiral building blocks for a wide range of therapeutic agents.

Development of Specialty Chemicals and Advanced Materials

The unique structural features of this compound also suggest its potential utility in the development of specialty chemicals and advanced materials. The bicyclic epoxy alcohol can serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The rigidity of the bicyclic unit can impart unique thermal and mechanical properties to the resulting polymer, such as a higher glass transition temperature and improved modulus.

The epoxide functionality is known to undergo ring-opening polymerization with a variety of initiators, leading to the formation of polyethers. tdl.org The presence of the bicyclic scaffold in the polymer backbone would result in a material with a highly defined and rigid structure. Furthermore, the hydroxyl group can be used to graft the bicyclic unit onto other polymer chains or to create functional polymers with specific properties.

In the field of advanced materials, the chirality and defined stereochemistry of this compound could be exploited in the synthesis of chiral stationary phases for chromatography, chiral catalysts, or as components of liquid crystalline materials. The ability to create materials with well-defined three-dimensional structures at the molecular level is critical for the development of next-generation technologies, and chiral building blocks like this compound are poised to play an important role in this field. The use of bicyclic compounds as curing agents for epoxy resins has also been explored, suggesting another potential application for this versatile molecule. core.ac.uk

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Oxabicyclo 3.1.0 Hexane 1 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-Oxabicyclo[3.1.0]hexane-1-methanol and its analogues. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectra of 6-oxabicyclo[3.1.0]hexane derivatives display characteristic signals that confirm the presence of the fused epoxide and cyclopentane (B165970) rings. The protons on the epoxide ring typically appear as a distinct singlet or a set of doublets. conicet.gov.ar For instance, in deoxyadenosine (B7792050) and deoxyguanosine analogues built on the 6-oxabicyclo[3.1.0]hexane system, a distinctive epoxide singlet is observed around 3.57-3.67 ppm. conicet.gov.ar The protons of the hydroxymethyl group (-CH₂OH) on the C1-methanol substituent would be expected to show signals corresponding to the methylene (B1212753) protons and the hydroxyl proton, with the methylene protons often appearing as a multiplet or two doublets due to their diastereotopic nature.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the epoxide ring in the parent compound, 6-oxabicyclo[3.1.0]hexane, show a characteristic chemical shift at approximately 57.1 ppm. rsc.org The carbons of the methanol (B129727) substituent (C1 and the hydroxymethyl carbon) would have distinct chemical shifts, with the C1 being a quaternary carbon and the -CH₂OH carbon appearing in the typical range for an alcohol, around 60-70 ppm. For example, in a related derivative, the carbon signals for the bicyclic framework appear at δ 34.6, 52.7, 60.1, 66.6, 66.9, and 68.0 ppm. conicet.gov.ar

Conformational Analysis: The bicyclo[3.1.0]hexane ring system is known to have a preference for a boat-like conformation over a chair-like one. oup.comresearchgate.net This conformational preference is a key aspect of its structure and can be investigated using NMR techniques, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. oup.comacs.org The rigid, locked conformation of these bicyclic systems is a significant feature, making them valuable scaffolds in medicinal chemistry. conicet.gov.arresearchgate.net For example, the conformation of nucleoside analogues with this framework is often judged by the characteristic coupling constants observed in the ¹H NMR spectrum. conicet.gov.ar

Table 1: Typical NMR Chemical Shifts (δ, ppm) for the 6-Oxabicyclo[3.1.0]hexane Moiety.
Atom TypeTypical ¹H NMR Range (ppm)Typical ¹³C NMR Range (ppm)Reference
Epoxide Protons (H4, H5)~3.5 - 3.7 (often a singlet)- conicet.gov.ar
Epoxide Carbons (C4, C5)-~52 - 58 conicet.gov.arrsc.org
Ring Junction Carbon (C1)-Quaternary, varies with substitution conicet.gov.ar
Hydroxymethyl Protons (-CH₂OH)~3.6 - 4.1- conicet.gov.ar
Hydroxymethyl Carbon (-CH₂OH)-~60 - 70 conicet.gov.ar

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Mass spectrometry (MS), often coupled with Gas Chromatography (GC), is a powerful tool for the analysis of this compound. It provides essential information on molecular weight and fragmentation patterns, which aids in structural confirmation and purity assessment.

Identification: GC-MS combines the separation capabilities of GC with the detection power of MS. nih.govcloudfront.net The retention time from the GC helps to distinguish the compound from others in a mixture, while the mass spectrum provides a molecular fingerprint. botanyjournals.commdpi.com For the parent compound, 6-oxabicyclo[3.1.0]hexane (cyclopentene oxide), the electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 84, corresponding to its molecular weight. nist.gov Key fragment ions are observed at m/z 55 and 41. nih.gov For this compound, the molecular ion would be expected at m/z 114. Fragmentation would likely involve the loss of water (m/z 96), a hydroxyl radical (m/z 97), or the hydroxymethyl group (m/z 83).

Purity Assessment: GC analysis is well-suited for determining the purity of volatile compounds like this compound and its derivatives. nih.gov By integrating the peak areas in the chromatogram, the relative concentration of the target compound and any impurities can be quantified. This method is also frequently used to monitor reaction progress and determine conversion values in synthetic procedures. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound.
SpeciesExpected m/zDescriptionReference
[M]⁺114Molecular Ion nist.gov
[M-H₂O]⁺96Loss of water nih.gov
[M-CH₂OH]⁺83Loss of the hydroxymethyl group nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. The presence of the hydroxyl (-OH) group from the methanol substituent is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the alcohol appears around 1050-1150 cm⁻¹. The epoxide ring has several characteristic vibrations. The NIST WebBook shows a gas-phase IR spectrum for the parent 6-oxabicyclo[3.1.0]hexane with notable peaks. nist.gov The characteristic C-O-C asymmetric stretching of the epoxide is typically found around 800-950 cm⁻¹, while the symmetric stretch ("ring breathing") is near 1250 cm⁻¹. nist.govjst.go.jp

Raman Spectroscopy: Raman spectroscopy is particularly effective for observing the vibrations of the epoxide ring. researchgate.netnaun.org The symmetric breathing mode of the epoxide ring gives a strong and characteristic Raman band between 1230 cm⁻¹ and 1280 cm⁻¹. researchgate.netresearchgate.net For many epoxy resins, this peak is found specifically around 1254 cm⁻¹. spectroscopyonline.comoceanoptics.com The intensity of this peak is directly proportional to the concentration of epoxide groups, making it useful for monitoring reactions like polymerization or ring-opening. researchgate.net A weaker peak corresponding to the epoxide ring deformation can also be observed around 916-921 cm⁻¹. researchgate.netoceanoptics.com

Table 3: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.
Functional GroupVibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)O-H StretchIR3200-3600 (broad) jst.go.jp
Alcohol C-OC-O StretchIR1050-1150 jst.go.jp
EpoxideRing Breathing (Symmetric)Raman1230-1280 researchgate.netresearchgate.net
EpoxideAsymmetric C-O-C StretchIR800-950 nist.gov
EpoxideRing DeformationRaman~916 researchgate.netoceanoptics.com

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Optical Rotation Dispersion, Vibrational Circular Dichroism)

The presence of multiple stereocenters in this compound makes chiroptical spectroscopy essential for determining its absolute configuration. Techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) are highly sensitive to the three-dimensional arrangement of atoms.

Methodology: The standard approach involves measuring the experimental chiroptical spectra (ECD, ORD, or VCD) of a chiral sample and comparing them to spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.netrsc.org A match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. This combined approach has been successfully applied to complex bicyclo[3.1.0]hexane derivatives. researchgate.netrsc.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. nih.govencyclopedia.pub The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly dependent on the molecule's stereochemistry. nih.gov For flexible molecules, conformational searches are performed, and the final predicted spectrum is a Boltzmann-weighted average of the spectra of the most stable conformers. rsc.org The ECD method is a rapid and sensitive tool that can be used even with small sample quantities. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. researchgate.net Ab initio calculations of ORD curves at different wavelengths have been shown to be a reliable method for assigning the absolute configuration of conformationally flexible molecules. acs.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region. VCD can provide detailed stereochemical information and has been shown to be a reliable alternative to ECD for assigning absolute configuration, especially when dealing with complex stereoisomers. acs.org The combination of all three techniques (ECD, ORD, and VCD) with DFT calculations provides the highest level of confidence in determining the absolute configuration of chiral bicyclic molecules like this compound and its derivatives. researchgate.netrsc.org

Table 4: Application of Chiroptical Techniques for Absolute Configuration Determination.
TechniquePrincipleApplication to Bicyclic SystemsReference
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis light.Comparison of experimental spectra with DFT-calculated spectra to assign absolute configuration. Sensitive to conformation. researchgate.netrsc.orgnih.gov
Optical Rotation Dispersion (ORD)Measures optical rotation as a function of wavelength.Provides reliable assignment of absolute configuration for flexible molecules when compared with calculated ORD curves. researchgate.netacs.org
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized IR light.Offers unique spectral features for different stereoisomers; considered highly reliable for configurational assignment. rsc.orgacs.org

Computational Chemistry and Theoretical Studies on 6 Oxabicyclo 3.1.0 Hexane 1 Methanol and Analogues

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the geometric and energetic properties of bicyclic systems like 6-oxabicyclo[3.1.0]hexane. Ab initio and DFT calculations have been employed to determine the optimized structures and relative energies of various conformations of these molecules.

For the parent compound, 6-oxabicyclo[3.1.0]hexane, and related molecules, ab initio computations using methods such as MP2 with cc-pVTZ basis sets have been performed to calculate structures and relative energies. These theoretical calculations are often compared with experimental data to validate the computational models.

Studies on bicyclo[3.1.0]hexane derivatives have utilized DFT calculations at levels like B3LYP/6-311++G** for extensive conformational searches. These calculations have shown that for the bicyclo[3.1.0]hexane ring system, boat-like conformers are significantly more stable than chair-like conformers. The relative stability among different conformers is heavily influenced by factors such as the number and strength of intramolecular hydrogen bonds, particularly when functional groups like hydroxyls are present.

The energetics of these systems are of particular interest. For instance, the chair conformation of bicyclo[3.1.0]hexane has been calculated to be approximately 3 kcal/mol less stable than the boat form. The introduction of heteroatoms, such as the oxygen in the 6-oxabicyclo[3.1.0]hexane system, further influences the energetics and preferred conformations.

Table 1: Calculated Relative Energies of Bicyclo[3.1.0]hexane Conformers This table is illustrative and based on findings for the parent bicyclo[3.1.0]hexane system.

ConformerComputational MethodRelative Energy (kcal/mol)Reference
Boat4-21G0.0
Chair4-21G~3.0

Conformational Analysis and Pseudorotation Studies

The conformational landscape of the five-membered ring in 6-oxabicyclo[3.1.0]hexane derivatives is a key area of investigation. The fusion of the cyclopropane (B1198618) ring significantly restricts the conformational flexibility of the cyclopentane (B165970) ring, locking it into a specific region of the pseudorotational cycle. This has implications for the biological activity of nucleoside analogues incorporating this scaffold.

The conformation of the 6-oxabicyclo[3.1.0]hexane ring system is typically a boat-like structure. Microwave spectroscopy and far-infrared studies have been used to experimentally determine the rotational constants and ring-puckering potential energy functions, which are then compared with theoretical calculations. For 6-oxabicyclo[3.1.0]hexane (also known as cyclopentene (B43876) oxide), these studies are consistent with a single stable boat conformation.

Theoretical ring-puckering potential energy functions (PEFs) have been calculated for 6-oxabicyclo[3.1.0]hexane and its analogues. These potential functions are typically asymmetric, with an energy minimum corresponding to the conformation where the five-membered ring is puckered in the same direction as the fused three-membered ring. For 6-oxabicyclo[3.1.0]hexane, the experimental and theoretical PEFs show good agreement, both indicating a single conformational minimum.

The concept of pseudorotation, which describes the puckering of a five-membered ring, is crucial in understanding these systems. The bicyclo[3.1.0]hexane template effectively locks the conformation, which is a desirable trait in the design of conformationally restricted nucleoside analogues.

Table 2: Conformational Characteristics of 6-Oxabicyclo[3.1.0]hexane and Analogues This table summarizes general findings from conformational studies.

CompoundExperimental MethodTheoretical MethodKey FindingReference
6-Oxabicyclo[3.1.0]hexaneMicrowave Spectroscopy, Far-InfraredAb initio (MP2/cc-pVTZ)Single stable boat conformation
Bicyclo[3.1.0]hexaneFar-Infrared Spectroscopy4-21GBoat form is more stable than the chair form
Bicyclo[3.1.0]hexane DerivativeECD, ORD, VCD SpectroscopyDFT (B3LYP/6-311++G**)Boat-like conformers are much more stable than chair-like conformers

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling plays a vital role in elucidating the reaction mechanisms of molecules containing the 6-oxabicyclo[3.1.0]hexane framework. The presence of the strained epoxide ring makes these compounds susceptible to various ring-opening reactions.

For example, studies on the solvolysis of syn- and anti-(6-oxabicyclo[3.1.0]hex-3-yl)methyl p-bromobenzenesulfonates have provided insights into the reactivity of this system. The solvolysis of the syn-isomer was found to be significantly faster than that of the anti-epimer, suggesting the participation of the epoxide oxygen's nonbonded electrons in the reaction. This participation leads to the formation of an oxonium ion intermediate. While this study was primarily experimental, computational modeling could be used to calculate the transition state energies and geometries to further support the proposed mechanism.

In related systems, computational studies have been used to model transition states for various reactions. For instance, in the context of nucleoside analogues, the stability of the epoxide in the 6-oxabicyclo[3.1.0]hexane ring can be influenced by the nature of the substituent. While purine (B94841) analogues were found to be stable, the corresponding pyrimidine (B1678525) nucleosides were unstable and underwent intramolecular epoxide ring-opening. Computational modeling could be employed to understand the electronic factors contributing to this difference in reactivity.

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can aid in the structural elucidation of complex molecules.

For derivatives of 6-oxabicyclo[3.1.0]hexane, specific signals in the ¹H NMR spectrum are characteristic of the bicyclic system. For example, a distinctive singlet for the epoxide protons is typically observed. In conformationally locked nucleoside analogues built on the 6-oxabicyclo[3.1.0]hexane template, a characteristic doublet for the pseudoanomeric proton is also a key diagnostic feature.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for Protons in a 6-Oxabicyclo[3.1.0]hexane System This table is a hypothetical representation based on characteristic shifts mentioned in the literature.

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Characteristic FeatureReference
Epoxide Protons (H-1, H-5)(Calculated Value)~3.6Singlet
Pseudoanomeric Proton (in nucleoside analogue)(Calculated Value)~4.8-5.1Doublet

Emerging Research Avenues and Future Perspectives

Novel Synthetic Routes and Catalytic Systems

The synthesis of the 6-oxabicyclo[3.1.0]hexane core, particularly with the C1-methanol substitution, is an area of active research. Strategies often focus on stereoselectivity and efficiency, employing both classical and modern catalytic methods.

A primary route involves the stereoselective epoxidation of a corresponding cyclopentene (B43876) precursor. For instance, the epoxidation of an allylic alcohol on a cyclopentene ring using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) can proceed with high diastereoselectivity, often directed by the existing hydroxyl group. conicet.gov.ar This approach leverages a common starting material to install the characteristic epoxide of the bicyclic system.

Another significant strategy involves the reduction of a corresponding carboxylic acid or ester derivative. Research has demonstrated the effective reduction of esters, such as methyl 2-oxabicyclo[3.1.0]hexane-1-carboxylate, to the target alcohol, ((1R,4R,5R)-4-tert-Butyldiphenylsilyloxymethyl-2-oxabicyclo[3.1.0]hexan-1-yl)methanol, using reducing agents like Diisobutylaluminium hydride (DIBAL-H). nih.gov This method is crucial for accessing the primary alcohol functionality directly on the pre-formed bicyclic core.

Furthermore, advanced catalytic systems are being developed to construct the bicyclo[3.1.0]hexane framework itself. While not directly producing the C1-methanol derivative, the use of chiral dirhodium(II) carboxamide catalysts for the intramolecular cyclopropanation of diazoacetates represents a state-of-the-art method for creating related structures with high enantioselectivity. orgsyn.org Such catalytic systems are pivotal for accessing optically pure building blocks essential for pharmaceutical synthesis.

Synthetic Strategy Precursor Key Reagents/Catalysts Product Type Reference
Hydroxyl-Directed EpoxidationCyclopentene allylic alcoholm-Chloroperoxybenzoic acid (m-CPBA)6-Oxabicyclo[3.1.0]hexane derivative conicet.gov.ar
Ester ReductionMethyl 2-oxabicyclo[3.1.0]hexane-1-carboxylateDiisobutylaluminium hydride (DIBAL-H)6-Oxabicyclo[3.1.0]hexane-1-methanol derivative nih.gov
Intramolecular CyclopropanationDiazoacetateChiral Dirhodium(II) Carboxamide Catalyst3-Oxabicyclo[3.1.0]hexan-2-one orgsyn.org
Intramolecular Epoxide OpeningProtected Epoxide with a leaving groupLewis Acid (e.g., Et₃Al), BaseCyclopropane (B1198618) derivative google.com

Exploration of New Derivatization Strategies

The dual reactivity of the epoxide and the primary alcohol in this compound allows for a multitude of derivatization strategies, enabling its conversion into a wide array of more complex molecules.

The primary alcohol is a versatile handle for modification. Standard transformations such as esterification, etherification, and oxidation allow for the introduction of various functional groups or for linking the scaffold to other molecular fragments. For example, derivatives have been incorporated into complex spiroorthocarbonates via their methoxy (B1213986) linkage, demonstrating the utility of the alcohol in polymer chemistry. google.com

The epoxide ring is arguably the most significant site for derivatization, primarily through nucleophilic ring-opening reactions. The inherent strain of the three-membered ring makes it susceptible to attack, which can proceed with high regio- and stereoselectivity. Studies on the solvolysis of the related isomer, 3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane, reveal that the reaction is significantly accelerated by the participation of the epoxide's nonbonded oxygen electrons, proceeding through an oxonium ion intermediate. electronicsandbooks.com This participation dictates the stereochemical outcome and leads to rearranged products, offering a pathway to otherwise inaccessible structures. In some cases, particularly with suitably positioned internal nucleophiles, the epoxide can undergo facile intramolecular ring-opening, leading to the formation of new heterocyclic systems. conicet.gov.ar

More sophisticated derivatizations include enantioselective rearrangements of the bicyclic core. The use of chiral bases, such as the dilithium (B8592608) salt of (1S,2R)-norephedrine, can induce a highly enantioselective rearrangement of the 6-oxabicyclo[3.1.0]hexane system, providing access to valuable chiral cyclopentene intermediates. rsc.org

Reactive Site Reaction Type Key Reagents/Conditions Outcome/Product Reference
Primary AlcoholEtherificationBase, Alkyl HalideAlkoxy derivatives (e.g., for polymers) google.com
Epoxide RingSolvolysis / Nucleophilic Ring-OpeningAqueous EthanolRing-opened diol products via oxonium ion electronicsandbooks.com
Epoxide RingIntramolecular Ring-OpeningInternal Nucleophile (e.g., pyrimidine (B1678525) base)Fused heterocyclic systems conicet.gov.ar
Bicyclic CoreEnantioselective RearrangementChiral Base (e.g., dilithium salt of norephedrine)Chiral cyclopentene derivatives rsc.org

Applications in Emerging Fields of Chemical Synthesis

The structural rigidity and dense functionality of this compound and its derivatives make them powerful intermediates in several emerging areas of chemical synthesis, particularly in the construction of biologically active molecules and advanced materials.

A prominent application is in the synthesis of conformationally locked carbocyclic nucleoside analogues. conicet.gov.arrsc.org The rigid bicyclo[3.1.0]hexane template mimics the furanose ring of natural nucleosides but is locked into a specific "North" or "South" conformation. This conformational restriction is a key strategy in drug design to enhance binding affinity and biological activity. Derivatives of the 6-oxabicyclo[3.1.0]hexane scaffold have been used as key intermediates in the formal syntheses of important antiviral agents like Carbovir. rsc.org

In medicinal chemistry, related bicyclo[3.1.0]hexane structures are recognized as modulators of metabotropic glutamate (B1630785) receptors (mGluRs), which are important targets for treating neurological and psychiatric disorders. google.com The synthetic routes developed for these compounds often involve intramolecular cyclopropanation reactions of epoxide-containing precursors, highlighting the relevance of the 6-oxabicyclo[3.1.0]hexane framework in accessing these therapeutic agents.

The scaffold also serves as a precursor for natural product synthesis. For example, related chiral 3-oxabicyclo[3.1.0]hexan-2-ones are synthetic precursors to (+)-cis-chrysanthemic acid, a component of pyrethrin insecticides. orgsyn.org Furthermore, derivatives are being explored as monomers for specialty polymers. Spiroorthocarbonates containing the 6-oxabicyclo[3.1.0]hexane moiety are valuable in producing polymers that exhibit low shrinkage upon curing, a critical property for dental materials and high-precision coatings. google.com

Field of Application Target Molecule or Class Significance of Scaffold Reference
Medicinal Chemistry / AntiviralsCarbocyclic Nucleosides (e.g., Carbovir)Provides a conformationally locked scaffold mimicking the furanose ring. conicet.gov.arrsc.org
Neuroscience / Drug DiscoveryMetabotropic Glutamate Receptor (mGluR) ModulatorsForms the core structure of potent neurological drug candidates. google.com
AgrochemicalsNatural Product Synthesis (e.g., Chrysanthemic Acid)Serves as a chiral building block for complex natural products. orgsyn.org
Materials Science / Polymer ChemistryLow-Shrinkage PolymersActs as a monomer component (spiroorthocarbonates) for advanced materials. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Oxabicyclo[3.1.0]hexane-1-methanol?

  • Methodology : The compound can be synthesized via functionalization of its bicyclic core. For example, reduction of a ketone precursor (e.g., 6-Oxabicyclo[3.1.0]hexan-3-one) using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can yield the methanol derivative. Oxidation and substitution reactions on related bicyclic structures (e.g., epoxide ring opening with nucleophiles) also provide pathways for derivatization .
  • Key Reagents : LiAlH₄ (for reduction), KMnO₄/CrO₃ (for oxidation), and nucleophiles like amines or alcohols (for substitution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Q. How does the reactivity of the oxabicyclo core influence functional group transformations?

  • Methodology : The strained epoxide and cyclopropane rings in the bicyclic system enhance reactivity. For instance:

  • Oxidation : Under acidic conditions, KMnO₄ may cleave the epoxide to form carboxylic acids; in neutral conditions, lactones are favored .
  • Substitution : Nucleophilic attack on the epoxide (e.g., by amines or thiols) occurs under basic or acidic catalysis, yielding diols or ethers .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity in derivatives of this compound?

  • Methodology : Stereochemical outcomes depend on catalyst choice and solvent polarity. For example:

  • Chiral catalysts (e.g., Sharpless epoxidation conditions) can induce enantioselectivity during epoxide formation .
  • Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry, while protic solvents may lead to racemization .

Q. What strategies resolve contradictions in oxidation product data (e.g., lactones vs. carboxylic acids)?

  • Methodology :

Condition Screening : Vary pH (acidic vs. neutral) and oxidizing agents (KMnO₄ vs. CrO₃) to identify product-determining factors .

Mechanistic Analysis : Use computational tools (DFT calculations) to model transition states and predict dominant pathways .

Q. How can bioactivity assays be designed to evaluate the antimicrobial potential of this compound derivatives?

  • Methodology :

  • In vitro Testing : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., ester groups, alkyl chains) to correlate chemical features with inhibitory activity .

Q. What computational tools are recommended for predicting synthetic pathways of novel bicyclic derivatives?

  • Methodology : Databases like Pistachio, BKMS_METABOLIC, and Reaxys enable retrosynthetic analysis by identifying feasible precursor molecules and reaction templates. Machine learning models (e.g., ASKCOS) can prioritize high-yield routes .

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